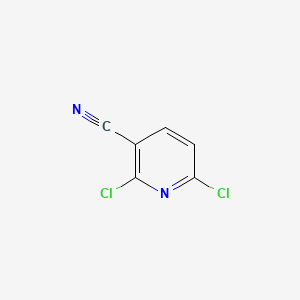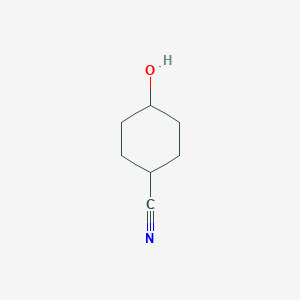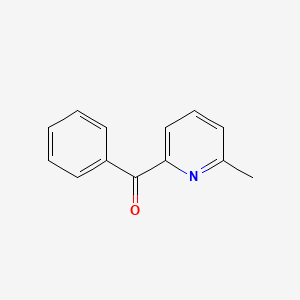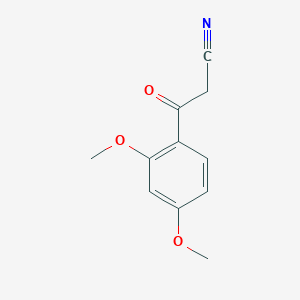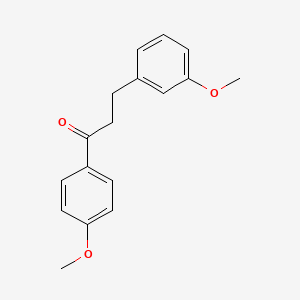
4'-Methoxy-3-(3-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4’-Methoxy-3-(3-methoxyphenyl)propiophenone” is an organic compound . It is a derivative of Guaiacol, a precursor to various flavorants .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by a reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .Molecular Structure Analysis
The molecular formula of this compound is C17H18O3 . The InChI code is 1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with C22H38Br2N2Ni2O2S4(2+) *2Br(1-) and sodium tertiary butoxide in toluene at 140°C for 24 hours in an inert atmosphere .Physical And Chemical Properties Analysis
This compound is a colorless oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 392.4±25.0 °C at 760 mmHg, and a flash point of 175.3±16.7 °C . It also has a molar refractivity of 72.1±0.3 cm3 .Applications De Recherche Scientifique
Heterogeneous Reaction Studies
Research on similar compounds, like coniferyl alcohol, has highlighted their potential atmospheric significance and chemical behaviors. For instance, the heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals has been studied, indicating insights into wood smoke emissions in the atmosphere and proposing reaction mechanisms based on identified products such as glycolic acid and oxalic acid (Liu, Wen, & Wu, 2017).
Synthesis of Pharmaceutical Intermediates
The synthesis of new pharmaceutical intermediates from methoxyphenyl compounds demonstrates the application in drug discovery and development. For example, the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid from anisole demonstrates a process involving Friedel-Crafts reaction and hydrolysis (Ma, 2000).
Material Science and Polymer Chemistry
In material science, methoxyphenyl compounds are utilized in synthesizing polyphosphonate derivatives with photosensitive properties. These derivatives are synthesized by polycondensation reactions, indicating applications in developing new materials with specific thermal and photosensitive properties (Kaniappan, Murugavel, & Thangadurai, 2013).
Molecular Docking and Pharmacological Studies
Structural, spectral, and electronic properties of methoxyphenyl-propiophenone compounds have been explored using density functional theory, indicating their potential as kinase inhibitors in pharmacological applications. This includes molecular docking studies with cancer receptors, suggesting a role in drug development (H., Thirumalaikumar, Muthu, Asif, & Irfan, 2021).
Chemical Synthesis and Reaction Mechanism Exploration
The semisynthesis of methoxylated propiophenones from phenylpropenes demonstrates the efficiency of using microwave and ultrasound-assisted methods, offering insights into practical and rapid chemical synthesis techniques (Joshi, Sharma, & Sinha, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUWKHPHIOLEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505623 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
75849-20-6 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




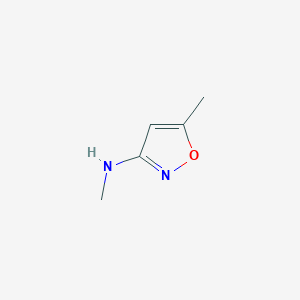
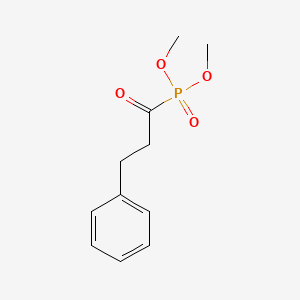
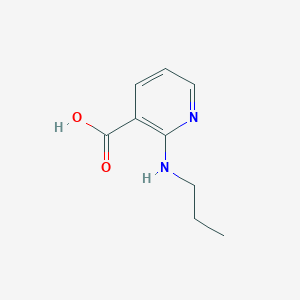
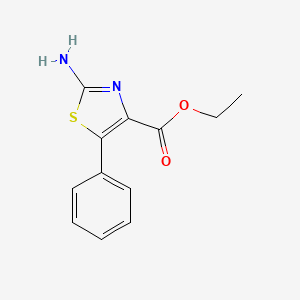
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
